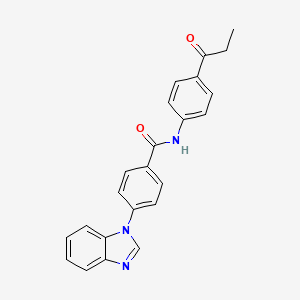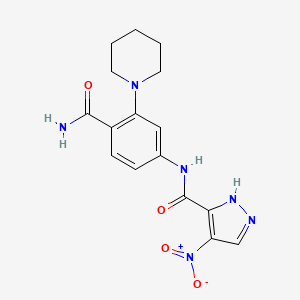![molecular formula C14H12F2N6O B7433999 1-(2,2-difluoroethyl)-N-[4-(1,2,4-triazol-1-yl)phenyl]pyrazole-4-carboxamide](/img/structure/B7433999.png)
1-(2,2-difluoroethyl)-N-[4-(1,2,4-triazol-1-yl)phenyl]pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2-difluoroethyl)-N-[4-(1,2,4-triazol-1-yl)phenyl]pyrazole-4-carboxamide, also known as DFTP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
科学的研究の応用
1-(2,2-difluoroethyl)-N-[4-(1,2,4-triazol-1-yl)phenyl]pyrazole-4-carboxamide has been extensively studied for its potential applications in various fields such as neuroscience, cancer research, and infectious diseases. In neuroscience, 1-(2,2-difluoroethyl)-N-[4-(1,2,4-triazol-1-yl)phenyl]pyrazole-4-carboxamide has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. In cancer research, 1-(2,2-difluoroethyl)-N-[4-(1,2,4-triazol-1-yl)phenyl]pyrazole-4-carboxamide has been shown to have anti-tumor effects in various cancer cell lines. In infectious diseases, 1-(2,2-difluoroethyl)-N-[4-(1,2,4-triazol-1-yl)phenyl]pyrazole-4-carboxamide has been shown to have antifungal and antibacterial properties.
作用機序
The exact mechanism of action of 1-(2,2-difluoroethyl)-N-[4-(1,2,4-triazol-1-yl)phenyl]pyrazole-4-carboxamide is not fully understood. However, it is believed that 1-(2,2-difluoroethyl)-N-[4-(1,2,4-triazol-1-yl)phenyl]pyrazole-4-carboxamide exerts its effects through the inhibition of various enzymes and proteins involved in cellular processes such as cell signaling, DNA replication, and protein synthesis.
Biochemical and physiological effects:
1-(2,2-difluoroethyl)-N-[4-(1,2,4-triazol-1-yl)phenyl]pyrazole-4-carboxamide has been shown to have various biochemical and physiological effects. In animal models, 1-(2,2-difluoroethyl)-N-[4-(1,2,4-triazol-1-yl)phenyl]pyrazole-4-carboxamide has been shown to increase dopamine levels in the brain, which may contribute to its neuroprotective effects. In cancer cells, 1-(2,2-difluoroethyl)-N-[4-(1,2,4-triazol-1-yl)phenyl]pyrazole-4-carboxamide has been shown to induce cell cycle arrest and apoptosis. In fungal and bacterial cells, 1-(2,2-difluoroethyl)-N-[4-(1,2,4-triazol-1-yl)phenyl]pyrazole-4-carboxamide has been shown to disrupt cell membrane integrity and inhibit cell growth.
実験室実験の利点と制限
One of the main advantages of using 1-(2,2-difluoroethyl)-N-[4-(1,2,4-triazol-1-yl)phenyl]pyrazole-4-carboxamide in lab experiments is its high potency and specificity for its target enzymes and proteins. However, one limitation of using 1-(2,2-difluoroethyl)-N-[4-(1,2,4-triazol-1-yl)phenyl]pyrazole-4-carboxamide is its potential toxicity and side effects, which may limit its use in certain experiments and applications.
将来の方向性
There are several future directions for the research and development of 1-(2,2-difluoroethyl)-N-[4-(1,2,4-triazol-1-yl)phenyl]pyrazole-4-carboxamide. One direction is the optimization of the synthesis method to improve yields and purity. Another direction is the development of new derivatives of 1-(2,2-difluoroethyl)-N-[4-(1,2,4-triazol-1-yl)phenyl]pyrazole-4-carboxamide with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2,2-difluoroethyl)-N-[4-(1,2,4-triazol-1-yl)phenyl]pyrazole-4-carboxamide and its potential applications in various fields.
合成法
The synthesis of 1-(2,2-difluoroethyl)-N-[4-(1,2,4-triazol-1-yl)phenyl]pyrazole-4-carboxamide involves the reaction of 4-(1,2,4-triazol-1-yl)phenylhydrazine with 1,1-difluoroethanol and pyrazole-4-carboxylic acid. The resulting compound has been characterized through various analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
特性
IUPAC Name |
1-(2,2-difluoroethyl)-N-[4-(1,2,4-triazol-1-yl)phenyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N6O/c15-13(16)7-21-6-10(5-18-21)14(23)20-11-1-3-12(4-2-11)22-9-17-8-19-22/h1-6,8-9,13H,7H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEWTZIHIMAKWPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CN(N=C2)CC(F)F)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-difluoroethyl)-N-[4-(1,2,4-triazol-1-yl)phenyl]pyrazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(difluoromethoxy)-4-methyl-N-[4-(pyrimidin-2-ylamino)phenyl]benzamide](/img/structure/B7433922.png)

![5-ethyl-N-[2-(methylamino)-2-oxoethyl]-N-(2-methyl-3-morpholin-4-ylpropyl)furan-2-carboxamide](/img/structure/B7433941.png)
![4-pyridin-3-yl-N-[4-(1,2,4-triazol-4-yl)phenyl]butanamide](/img/structure/B7433951.png)
![N-[4-(difluoromethoxy)-3-methoxyphenyl]-3-(pyrimidin-2-ylamino)benzamide](/img/structure/B7433956.png)
![Ethyl 2-ethyl-4-[4-[(2-methoxyacetyl)amino]anilino]pyrimidine-5-carboxylate](/img/structure/B7433961.png)

![2-(2-fluoroethyl)-N-[4-(triazol-2-yl)phenyl]pyrazole-3-carboxamide](/img/structure/B7433987.png)

![3-(2,5-dimethylphenyl)-N-[(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]-4,5-dihydro-1,2-oxazole-5-carboxamide](/img/structure/B7433996.png)
![Methyl 4-[2,2,2-trifluoro-1-[2-(4-methoxy-2-methylphenyl)acetyl]oxyethyl]benzoate](/img/structure/B7434007.png)

![2-methyl-4-(trifluoromethyl)-N-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]benzenesulfonamide](/img/structure/B7434033.png)
![ethyl 5-bromo-2-[2-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)propanoylamino]-1,3-thiazole-4-carboxylate](/img/structure/B7434037.png)